2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl3N2O5S/c1-37-22-11-13-23(14-12-22)39(35,36)33(17-28(34)32-21-9-7-20(29)8-10-21)26-16-27(25(31)15-24(26)30)38-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPFXMGSCFPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions, starting from commercially available reagents. Here’s an outline of one possible synthetic route:
Aromatic Nucleophilic Substitution: : Reaction of 2,4-dichloro-5-(benzyloxy)aniline with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Acylation Reaction: : The sulfonamide intermediate undergoes acylation with 4-chlorophenylacetyl chloride to produce the final compound.
Industrial Production Methods
For large-scale production, the optimization of reaction conditions (such as temperature, solvent choice, and reagent concentration) is crucial. Catalysts and phase-transfer agents might be used to enhance yield and selectivity. Continuous-flow reactors could be employed to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidative conditions may lead to modification of the aromatic ring or the side chains.
Reduction: : Can target the nitro groups or aromatic rings, if present in derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the aromatic positions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substituting Agents: : Alkyl halides, strong bases such as sodium hydride.
Major Products Formed
The specific products depend on the reaction type. For instance, oxidation might introduce hydroxyl groups to the aromatic rings, while substitution might attach various alkyl or aryl groups to the structure.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic activities. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenases (COX), enzymes involved in the inflammatory process. The sulfonamide group is particularly noteworthy as many sulfonamides have established antibacterial effects, which could enhance the compound's therapeutic profile in treating inflammatory conditions.
Interaction Studies
Research into the interaction of this compound with biological targets is crucial for understanding its mechanism of action. Initial data suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammation and cancer pathways. Further studies are necessary to elucidate its precise mechanisms and to assess potential side effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique characteristics that may contribute to the distinct biological activities of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide. The following table summarizes some related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-{5-(Methoxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid | Similar sulfonamide structure | Different substituents on the benzene ring |
| 4-Amino-2,6-dichlorobenzenesulfonamide | Simple sulfonamide | Lacks complex aromatic substitutions |
| 5-Benzyloxy-2-chlorobenzenesulfonamide | Contains benzyloxy group | Less complex than the target compound |
This table illustrates how variations in substituents can influence biological activity, guiding future synthesis efforts aimed at optimizing therapeutic effects.
Wirkmechanismus
The 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide exerts its effects primarily through interaction with biological macromolecules.
Molecular Targets and Pathways
Enzyme Inhibition: : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
Signaling Pathways: : May influence various cellular signaling pathways, particularly those related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Below is a detailed comparison of Compound A with structurally related compounds, focusing on substituent variations and their implications:
2.1 Variations in the Acetamide Substituent
- N-(3,5-Dichlorophenyl) Analog ():
- Structure : Differs from Compound A by replacing the 4-chlorophenyl group with a 3,5-dichlorophenyl moiety.
- Impact :
- Increased Chlorination : Two chlorine atoms on the phenyl ring may enhance hydrophobic interactions with biological targets but reduce solubility.
- Molecular Weight : C₂₈H₂₂Cl₄N₂O₅S (640.36 g/mol), slightly heavier than Compound A due to the additional chlorine.
- Activity: The 3,5-dichloro substitution could alter binding affinity in enzyme assays compared to the mono-chloro derivative .
-
- Structure : Features a 4-fluorophenyl group instead of 4-chlorophenyl.
- Impact :
2.2 Variations in the Anilino Core
- 5-(2-Methoxyethoxy) Substituent ():
- Structure : Replaces the benzyloxy group with a 2-methoxyethoxy chain.
- Impact :
Solubility : Increased polarity from the methoxyethoxy group may enhance water solubility compared to the benzyloxy group .
-
- Structure : Substitutes the 4-methoxyphenylsulfonyl group with a methylsulfonyl group.
- Impact :
- Steric Effects : Smaller methyl group reduces steric hindrance, possibly improving binding to compact active sites.
- Electronic Effects : Lower electron-donating capacity compared to the methoxyphenyl group .
2.3 Triazole and Benzothiazole Derivatives
- Triazole-Sulfanyl Acetamide (): Structure: Incorporates a 1,2,4-triazole ring instead of the sulfonylanilino core. Impact:
- Heterocyclic Motif : The triazole ring introduces nitrogen-rich pharmacophores, which may enhance interactions with metal ions or polar residues in proteins.
Bioactivity : Likely diverges from Compound A in target specificity due to the altered core .
-
- Structure : Features a benzothiazole ring linked to the acetamide (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide).
- Impact :
- Rigidity : The planar benzothiazole ring may improve stacking interactions with aromatic residues.
- Electron-Withdrawing Effects : The trifluoromethyl group enhances stability against oxidative metabolism .
Biologische Aktivität
The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide , with CAS number 338961-77-6, is a complex organic molecule that presents significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- C28H23Cl2FN2O5S
- Molecular Weight : 589.46 g/mol
Structural Features
The compound features several functional groups, including:
- Benzyloxy group : Enhances lipophilicity.
- Dichloro substituents : Potentially increase biological activity through halogen bonding.
- Methoxyphenyl sulfonyl moiety : Suggests possible interactions with biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| CAS Number | 338961-77-6 |
| Molecular Formula | C28H23Cl2FN2O5S |
| Molecular Weight | 589.46 g/mol |
| Functional Groups | Benzyloxy, Dichloro, Methoxyphenyl |
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds in the sulfonamide class have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and urease has been noted in related compounds.
Case Studies and Research Findings
- Antimicrobial Properties
- Neuroprotective Effects
- Anti-inflammatory Activity
Table 2: Summary of Biological Activities
Q & A
[Basic] What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis involves multi-step reactions, typically starting with the condensation of substituted anilines with sulfonyl chlorides. For example, a method involving 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole refluxed with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) has been reported . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.
- Temperature control : Stepwise heating (80–120°C) prevents decomposition of heat-sensitive intermediates.
- Catalysts : DMAP (4-dimethylaminopyridine) improves acylation yields by 15–20% .
- Purification : Gradient elution (hexane:EtOAc, 3:1 to 1:1) during column chromatography ensures >95% purity.
[Advanced] How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from assay variability or compound purity. A systematic approach includes:
- Structural validation : Confirm integrity via NMR (e.g., benzyloxy protons at δ 4.8–5.2 ppm) and HRMS (e.g., [M+H] = 607.0198) .
- Assay standardization : Use reference compounds (e.g., kinase inhibitors) and fix ATP concentrations (1 mM for kinase assays) .
- Dose-response curves : Test ≥10 concentrations to calculate accurate IC values. Batch purity differences >5% (HPLC) can cause 3-fold IC variations .
[Basic] What analytical techniques are effective for characterizing purity and structure?
- HPLC-UV : C18 column with acetonitrile/water gradient (60:40 to 90:10 over 20 min) at λ = 254 nm .
- NMR : DMSO- resolves sulfonamide protons (δ 10.2–10.8 ppm) and confirms substitution patterns .
- X-ray crystallography : Determines absolute configuration, critical for stereoisomerism analysis .
[Advanced] What computational approaches predict binding modes to biological targets?
- Molecular docking : AutoDock Vina with crystal structures (e.g., COX-2) identifies key interactions (e.g., sulfonyl oxygen hydrogen bonds) .
- MD simulations : AMBER/GROMACS (100 ns trajectories) assess binding stability .
- QSAR models : Hammett σ constants optimize electron-withdrawing effects on the benzyloxy group .
[Basic] What physicochemical properties influence bioavailability, and how are they measured?
- LogP : Shake-flask method (octanol/water); ideal range 2.5–3.5 for membrane permeability .
- Aqueous solubility : HPLC-UV after 24-hr equilibrium in PBS (pH 7.4); >50 μg/mL suggests absorption potential .
- pKa : Potentiometric titration identifies ionizable groups (sulfonamide pKa ~10.2) .
[Advanced] How can SAR studies optimize pharmacological profiles?
- Substituent variation : Introduce -CF at benzyloxy para to enhance metabolic stability .
- Bioisosteric replacement : Swap sulfonyl with phosphonate to modulate target engagement .
- Parallel synthesis : 50–100 analogs with >90% purity (UPLC) for high-throughput screening .
[Basic] What safety protocols are recommended for laboratory handling?
- Storage : Amber glass vials under argon at -20°C to prevent hydrolysis .
- PPE : Nitrile gloves and chemical goggles for powder handling (particle size <10 μm) .
- Spill management : Inert absorbents (vermiculite) followed by 10% ethanol/water cleanup .
[Advanced] What strategies elucidate metabolic pathways in vivo?
- Radiolabeling : at acetamide carbonyl tracks mass balance in rodents .
- LC-MS/MS : Identifies phase I metabolites (benzyloxy oxidation) and phase II conjugates (glucuronidation) .
- CYP450 inhibition assays : Ketoconazole (CYP3A4 inhibitor) pinpoints metabolic enzymes .
[Basic] How to design dose-response experiments in cellular models?
- Cell lines : Use HCT-116 (colorectal cancer) with mycoplasma testing .
- Dilution series : 8-point (0.1–100 μM) in triplicate, DMSO ≤0.1% .
- Viability assays : MTT/WST-1 with Z’-factor >0.5 ensures assay robustness .
[Advanced] How to study plasma protein interactions and pharmacokinetics?
- Equilibrium dialysis : -labeled compound measures protein binding (%) .
- SPR : Immobilized HSA determines kinetics (KD <10 μM suggests high retention) .
- MD simulations : Predict HSA binding sites (subdomain IIA vs. IIIA) . Recent data show 92% HSA binding, reducing free concentration 8-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
